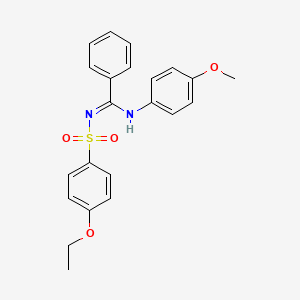

N'-(4-ethoxyphenyl)sulfonyl-N-(4-methoxyphenyl)benzenecarboximidamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N’-(4-ethoxyphenyl)sulfonyl-N-(4-methoxyphenyl)benzenecarboximidamide” is a chemical compound with the molecular formula C22H22N2O4S and a molecular weight of 410.49. It is a derivative of alanine, a compound resulting from the reaction of alanine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .

Synthesis Analysis

The synthesis of this compound involves the Staudinger reaction, a [2+2] ketene-imine cycloaddition . The N-(p-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate in good yield . It is found that at least two mol equivalents of ceric ammonium nitrate are needed for the oxidation of N-(4-ethoxyphenyl)-2-azetidinones to N-unsubstituted-2-azetidinones .Aplicaciones Científicas De Investigación

Synthesis and Characterization of Amino Acid Derivatives

N'-(4-ethoxyphenyl)sulfonyl-N-(4-methoxyphenyl)benzenecarboximidamide and related compounds have been explored for the synthesis of optically active amino acid derivatives. The synthesis involves the highly diastereoselective addition of nitromethane anion to chiral α-amidoalkylphenyl sulfones, prepared from chiral aldehydes. These compounds serve as important building blocks for the preparation of biologically active compounds, highlighting their utility in developing new therapeutic agents (Foresti et al., 2003).

Advanced Membrane Technology

Innovative sulfonated thin-film composite nanofiltration membranes have been developed using novel sulfonated aromatic diamine monomers for the treatment of dye solutions. These membranes demonstrate improved water flux and dye rejection capabilities, underlining the potential of N'-(4-ethoxyphenyl)sulfonyl-N-(4-methoxyphenyl)benzenecarboximidamide related compounds in environmental applications, particularly in water purification and the treatment of industrial effluents (Liu et al., 2012).

Fuel Cell Technology

Sulfonated polyimides derived from sulfonated diamine monomers, related to N'-(4-ethoxyphenyl)sulfonyl-N-(4-methoxyphenyl)benzenecarboximidamide, have shown significant promise in fuel cell applications. These materials exhibit good water stability and high proton conductivity, making them excellent candidates for use as polyelectrolytes in fuel cells. The enhanced performance of these materials is attributed to their flexible structure and stability to oxidation, demonstrating their potential in renewable energy technologies (Fang et al., 2002).

Anticancer and Antioxidant Properties

The potential of benzene sulfonamide derivatives, including those related to N'-(4-ethoxyphenyl)sulfonyl-N-(4-methoxyphenyl)benzenecarboximidamide, as anticancer agents has been explored. Specific derivatives have shown potent effects against breast carcinoma cell lines, underscoring the therapeutic potential of these compounds. Molecular docking studies have further elucidated their mechanism of action, offering insights into their interactions with cancer cell receptors and highlighting their promise in cancer therapy (Mohamed et al., 2022).

Propiedades

IUPAC Name |

N'-(4-ethoxyphenyl)sulfonyl-N-(4-methoxyphenyl)benzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4S/c1-3-28-20-13-15-21(16-14-20)29(25,26)24-22(17-7-5-4-6-8-17)23-18-9-11-19(27-2)12-10-18/h4-16H,3H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWWVCIDAQFEGJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)NC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)/N=C(/C2=CC=CC=C2)\NC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(4-ethoxyphenyl)sulfonyl-N-(4-methoxyphenyl)benzenecarboximidamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-chloro-2-(3-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2774100.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2774104.png)

![2-(3,5-difluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2774105.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-ethoxyphenyl)-2-oxoacetamide](/img/structure/B2774113.png)